1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2098025-88-6
VCID: VC3100130
InChI: InChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;;/h1-4,7H,5-6,9H2;2*1H
SMILES: C1C(CN1C2=CC=NC=C2)N.Cl.Cl
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride

CAS No.: 2098025-88-6

Cat. No.: VC3100130

Molecular Formula: C8H13Cl2N3

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride - 2098025-88-6

Specification

CAS No. 2098025-88-6
Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
IUPAC Name 1-pyridin-4-ylazetidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;;/h1-4,7H,5-6,9H2;2*1H
Standard InChI Key QZKCCUSYXULQMG-UHFFFAOYSA-N
SMILES C1C(CN1C2=CC=NC=C2)N.Cl.Cl
Canonical SMILES C1C(CN1C2=CC=NC=C2)N.Cl.Cl

Introduction

Physical and Chemical Properties

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride

PropertyDescription
CAS Number2098025-88-6
Molecular FormulaC8H13Cl2N3
Molecular Weight222.11 g/mol
IUPAC Name1-pyridin-4-ylazetidin-3-amine;dihydrochloride
Standard InChIInChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;;/h1-4,7H,5-6,9H2;2*1H
Standard InChIKeyQZKCCUSYXULQMG-UHFFFAOYSA-N
SMILES NotationC1C(CN1C2=CC=NC=C2)N.Cl.Cl
Physical FormPowder
Typical Purity95%

The free base form (without HCl) has different properties, including:

PropertyDescription
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
InChIKeyGQRAQGJDVBARGL-UHFFFAOYSA-N

The azetidine ring in this compound is a key structural feature that contributes to its reactivity. This four-membered nitrogen-containing heterocycle possesses significant ring strain, which can be exploited in various chemical transformations. The presence of the primary amine group at the 3-position of the azetidine ring provides an additional reactive site for functionalization .

Mass Spectrometry Characteristics

Mass spectrometry provides valuable information for identification and characterization of 1-(Pyridin-4-yl)azetidin-3-amine. Table 2 presents predicted collision cross-section (CCS) values for various adduct forms of the compound, which are useful for analytical identification.

Table 2: Predicted Collision Cross-Section Values for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+150.10257129.3
[M+Na]+172.08451137.4
[M+NH4]+167.12911133.9
[M+K]+188.05845133.3
[M-H]-148.08801129.8
[M+Na-2H]-170.06996135.0
[M]+149.09474129.3
[M]-149.09584129.3

These values are essential for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) methods, as they help confirm the identity of the compound in complex mixtures .

Applications in Organic Synthesis

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride serves primarily as an intermediate in organic synthesis. Its structural features make it suitable for the development of new pharmaceuticals and complex organic molecules. The compound's utility stems from the following characteristics:

  • The azetidine ring provides a rigid, strained scaffold that can influence the three-dimensional arrangement of functional groups in target molecules

  • The primary amine group offers a site for various transformations including acylation, alkylation, and amide formation

  • The pyridine moiety introduces aromaticity and potential for coordination with metals, which can be exploited in catalysis or for creating metal-binding pharmaceuticals

The strain-driven character of the four-membered azetidine heterocycle makes it particularly valuable in medicinal chemistry, as it can impart specific conformational constraints to bioactive molecules. This property has led to increased interest in azetidine-containing compounds for drug discovery purposes .

In pharmaceutical research, similar azetidine derivatives have been explored as building blocks for developing compounds with various biological activities. For example, certain 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been investigated as high-affinity ligands for histamine receptors .

Hazard StatementCodeClassification
Harmful if swallowedH302Acute Toxicity, Category 4
Causes skin irritationH315Skin Irritation, Category 2
Causes serious eye irritationH319Eye Irritation, Category 2A
May cause respiratory irritationH335Specific Target Organ Toxicity - Single Exposure, Category 3

Proper handling of this compound requires:

  • Avoiding inhalation, ingestion, and skin contact

  • Using appropriate personal protective equipment (PPE) including gloves, safety glasses, and lab coats

  • Working in a well-ventilated area or fume hood

  • Storing in tightly closed containers in a cool, dry place

  • Following institutional and regulatory guidelines for disposal

The safety data sheet (SDS) should be consulted for complete safety information before handling this compound.

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